molecular formula C13H16N2O3 B566965 1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253789-60-4

1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B566965
CAS RN: 1253789-60-4
M. Wt: 248.282
InChI Key: BOEVBTAVBFXHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a chemical compound with the CAS number 1253789-60-4 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C13H16N2O3 and it has a molecular weight of 248.28 .

Scientific Research Applications

  • Condensation Methods:

    • A series of pyrido-diazepine-diones and pyrido-oxazine-diones were synthesized via condensation of α-amino acid methyl ester derivatives with related oxazine-diones, leading to compounds with potential applications in various scientific fields (El Bouakher et al., 2011), (El Bouakher et al., 2013).
  • Microwave-Assisted Synthesis:

    • Isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds with valuable biological activities, were synthesized using both conventional methods and microwave techniques, demonstrating the versatility of approaches for creating these complex molecules (Youssef et al., 2012).
  • Cycloaddition Reactions:

    • The cycloaddition of Huisgen 1,4-dipoles with dipoles generated from dimethyl acetylenedicarboxylate and pyridine led to the formation of functionalized spiropyrido-oxazine-pyrroles, showing the chemical reactivity and potential utility of related oxazine derivatives (Galeev et al., 2021).
  • Ring-Opening Transformations:

    • The synthesis of polycyclic pyridones was achieved through the oxazinone ring-opening transformations of related dihydropyrido-oxazines, illustrating the potential of these compounds in constructing biologically relevant molecules (Viktorova et al., 2023).

Biological Activity and Applications

Anticancer and Herbicidal Properties Some derivatives of the oxazine-diones have been found to exhibit notable biological activities:

  • Cytotoxicity and Anticancer Activity:

    • Certain hybrids of natural alkaloids and thieno-pyrimidinones, synthesized from oxazine-dione derivatives, exhibited significant cytotoxicity against human cancer cells, suggesting potential applications in cancer therapy (Nie et al., 2018).
  • Herbicidal Activity:

    • Novel pyrido-pyrimidine-dione-benzoxazinone hybrids demonstrated promising herbicidal activities as protoporphyrinogen oxidase inhibitors, indicating potential agricultural applications (Wang et al., 2017).

Safety and Hazards

“1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

7-methyl-1-(3-methylbutyl)pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(2)6-7-15-11-10(5-4-9(3)14-11)12(16)18-13(15)17/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEVBTAVBFXHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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